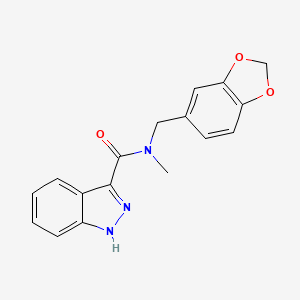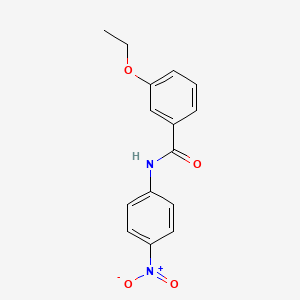
3-ethoxy-N-(4-nitrophenyl)benzamide
Vue d'ensemble
Description
3-ethoxy-N-(4-nitrophenyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as ENB, and it has a molecular formula of C15H14N2O4. ENB is a yellow powder that is soluble in organic solvents such as ethanol and methanol. In
Mécanisme D'action
ENB exerts its pharmacological effects by inhibiting the activity of the proteasome. The proteasome is responsible for degrading proteins in cells, and the inhibition of this complex leads to the accumulation of misfolded proteins, which ultimately leads to cell death. ENB has been found to be a selective inhibitor of the proteasome, which means that it only targets the proteasome and not other cellular processes.
Biochemical and Physiological Effects:
ENB has been shown to have a variety of biochemical and physiological effects. Studies have shown that ENB can induce apoptosis, which is a form of programmed cell death. ENB has also been found to induce cell cycle arrest, which prevents cells from dividing and proliferating. Additionally, ENB has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
ENB has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. ENB is also highly soluble in organic solvents, which makes it easy to prepare solutions for experiments. However, one of the limitations of ENB is that it is a relatively new compound, and its pharmacological properties are still being investigated. Additionally, ENB is a proteasome inhibitor, which means that it may have off-target effects on other cellular processes.
Orientations Futures
There are several future directions for the research of ENB. One of the most significant directions is the investigation of its potential as an anti-cancer agent. Studies have shown that ENB can inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Additionally, the investigation of ENB's potential as an anti-inflammatory agent is another promising direction for future research. Finally, the development of more selective proteasome inhibitors based on the structure of ENB is another potential direction for future research.
Conclusion:
In conclusion, 3-ethoxy-N-(4-nitrophenyl)benzamide is a synthetic compound that has potential applications in various fields of research. ENB is a proteasome inhibitor that has been found to have anti-cancer and anti-inflammatory properties. ENB can be easily synthesized and purified, and it has several advantages for lab experiments. However, further research is needed to determine its efficacy in vivo and to investigate its potential as an anti-inflammatory agent.
Applications De Recherche Scientifique
ENB has been found to have potential applications in various fields of research. One of the most significant applications of ENB is in the field of cancer research. Studies have shown that ENB can inhibit the growth of cancer cells by targeting the proteasome, which is a complex of enzymes that are responsible for degrading proteins in cells. ENB has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-ethoxy-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-5-3-4-11(10-14)15(18)16-12-6-8-13(9-7-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIMLZFRRHSBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B3976006.png)
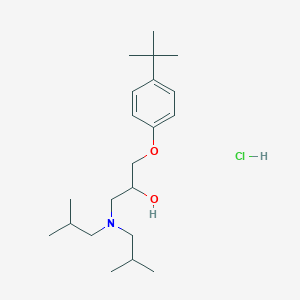
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B3976019.png)
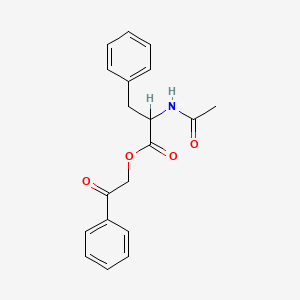
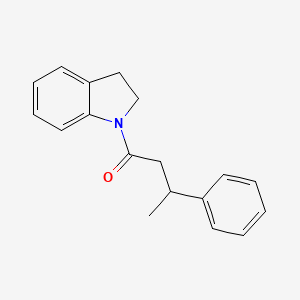
![N-(4-bromophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976042.png)
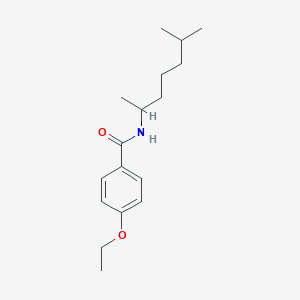
![methyl 3-({[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3976059.png)
![2-bromo-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B3976062.png)
![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3976069.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3976091.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3976098.png)

